molecular formula C13H15NO3 B1490836 4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid CAS No. 2098102-01-1

4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid

Cat. No.: B1490836
CAS No.: 2098102-01-1
M. Wt: 233.26 g/mol
InChI Key: KMOYKGQREOTDCX-UHFFFAOYSA-N
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Description

4-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid core substituted with a fused tetrahydrofuropyrrole moiety. This structure combines aromatic and saturated heterocyclic systems, making it a versatile scaffold for medicinal chemistry.

Properties

IUPAC Name

4-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(16)9-1-3-12(4-2-9)14-5-10-7-17-8-11(10)6-14/h1-4,10-11H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOYKGQREOTDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid is a complex organic compound characterized by a unique fused heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of enzymatic pathways and interaction with various molecular targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N2O2C_{12}H_{15}N_{2}O_{2} with a molecular weight of approximately 219.27 g/mol. The compound features a tetrahydrofuran ring fused to a pyrrole ring, along with a benzoic acid moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₅N₂O₂
Molecular Weight219.27 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. Research indicates that it may act as an inhibitor of specific proteolytic activities associated with the proteasome, which plays a crucial role in protein degradation and cellular regulation.

Inhibition Studies

In vitro studies have shown that derivatives of compounds related to furo[3,4-c]pyrrol structures exhibit significant inhibitory effects on the constitutive proteasome (c20S) and immunoproteasome (i20S). For instance, one study identified a derivative that selectively inhibited the c20S proteasome with an IC50 value of 600 nM while sparing the i20S proteasome, indicating potential therapeutic applications in diseases where proteasome activity is dysregulated .

Biological Activity

The biological activities associated with this compound include:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural features may exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : The inhibition of specific proteolytic pathways may also contribute to anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory diseases.
  • Neuroprotective Effects : Given its potential interactions with neuroreceptors, there is interest in exploring its role in neuroprotection.

Case Studies

  • Antitumor Activity : A study evaluated the effects of several furo[3,4-c]pyrrol derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and prostate cancer cells .
  • Proteasome Inhibition : A specific derivative demonstrated selective inhibition of the c20S proteasome without affecting the i20S proteasome, highlighting its potential for targeted therapy in cancers reliant on proteasomal degradation .

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Heterocyclic Substitution Dictates Target Specificity: The pyrrolo-isoxazole derivatives () exhibit strong acetylcholinesterase (AChE) inhibition, a key mechanism for Alzheimer’s disease treatment. In contrast, CID16020046 (), which contains a pyrrolo[3,4-c]pyrazole ring, targets GPR55, a receptor implicated in metabolic disorders and inflammation .

Role of the Benzoic Acid Group :

  • The benzoic acid moiety in the target compound and its analogs (e.g., ) enhances solubility and facilitates interactions with enzymatic active sites or receptors through hydrogen bonding or ionic interactions.

Pharmacological and Industrial Relevance

  • Alzheimer’s Disease : Pyrrolo-isoxazole derivatives () are prioritized for their anti-AChE activity and blood-brain barrier permeability.
  • Metabolic Disorders : GPR55 antagonists like CID16020046 () are explored for treating obesity and insulin resistance.
  • Chemical Probes : Furopyrrole-containing compounds () serve as intermediates for further drug discovery, emphasizing their versatility in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid
Reactant of Route 2
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4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid

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